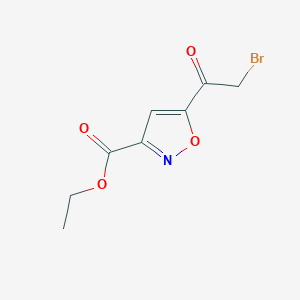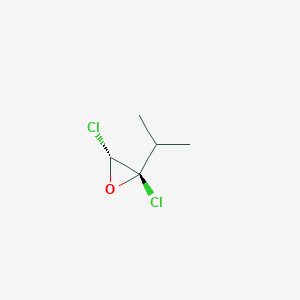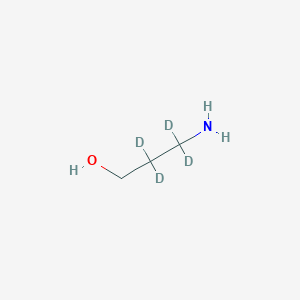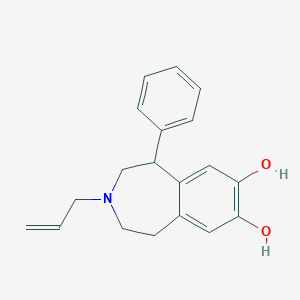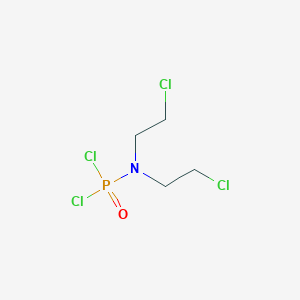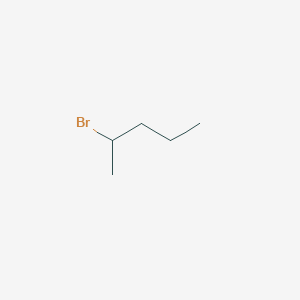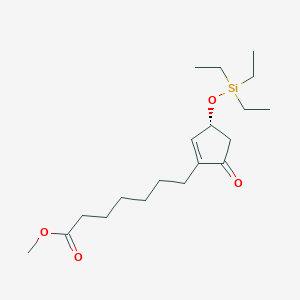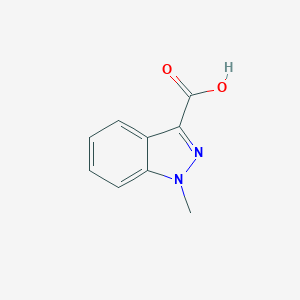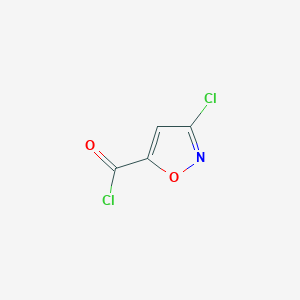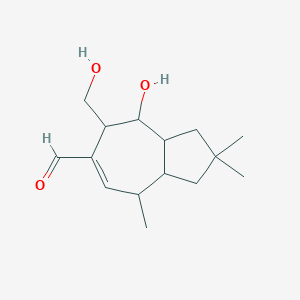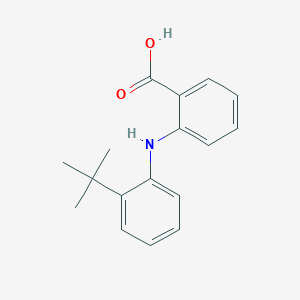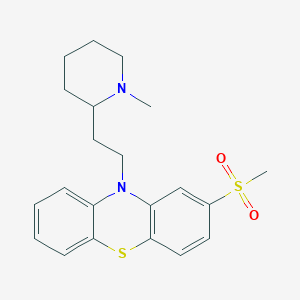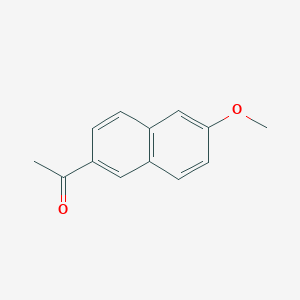
2-乙酰基-6-甲氧基萘
概览
描述
Synthesis Analysis
The synthesis of 2-Acetyl-6-methoxynaphthalene commonly involves the acetylation of 2-methoxynaphthalene. Studies show that this process can be efficiently catalyzed by zeolites such as H-beta zeolite, HBEA, and others. For instance, Moreau et al. (2003) and Fromentin et al. (2000) described the acetylation process in the presence of beta zeolites and HBEA zeolites, respectively, leading to different yields of acetylated products, including 2-Acetyl-6-methoxynaphthalene (Moreau et al., 2003) (Fromentin et al., 2000).
Molecular Structure Analysis
The molecular structure of 2-Acetyl-6-methoxynaphthalene has been characterized using various analytical techniques. For instance, Singh (2013) synthesized and characterized related compounds using X-ray diffraction methods, which can provide insights into the structure of 2-Acetyl-6-methoxynaphthalene (Singh, 2013).
Chemical Reactions and Properties
The compound's reactivity and properties are influenced by its molecular structure and the reaction conditions. For example, studies by Gatti et al. (1992) and Harvey & Mäder (1992) explored its reactivity as a fluorescent labelling reagent and in the Friedel-Crafts acylation reaction, respectively (Gatti et al., 1992) (Harvey & Mäder, 1992).
Physical Properties Analysis
The physical properties of 2-Acetyl-6-methoxynaphthalene, such as melting point, boiling point, and solubility, are key to understanding its behavior in different environments. However, specific studies focusing on these properties were not found in the current search.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other compounds, are crucial for its application in synthesis and other chemical processes. The studies by Yamazaki et al. (2017) and Botella et al. (2001) provide insights into the catalytic processes and reaction mechanisms involving 2-Acetyl-6-methoxynaphthalene (Yamazaki et al., 2017) (Botella et al., 2001).
科研应用
药物应用:
- 2-AMN是合成抗炎药物如萘普生(Naproxen)的关键中间体。在HBEA沸石上,2-甲氧基萘与乙酸酐反应可以在特定条件下高产率地生成1-乙酰基-2-甲氧基萘,这是萘普生的前体 (Fromentin, Coustard, & Guisnet, 2000)。
- 低酸性的沸石催化剂在合成2-甲氧基-6-乙酰基萘(萘普生的另一个关键中间体)时表现出高选择性和转化率 (Yamazaki, Makihara, & Komura, 2017)。
分析化学:
- 2-溴乙酰基-6-甲氧基萘可作为药品和化妆品中二羧酸的预色谱荧光标记试剂,提供稳定且高荧光的二酯物用于质量控制 (Gatti, Andrisano, Di Pietra, & Cavrini, 1995)。
- 它还可用于HPLC分析生物活性羧酸,在药物配方中有应用 (Gatti, Cavrini, & Roveri, 1992)。
水质分析:
- 基于2-乙酰基-6-甲氧基萘磺酰肼的新次氯酸盐选择性荧光信号探针,有效检测自来水中的次氯酸盐含量,为水质监测提供了经济有效的解决方案 (Cho, Ryu, Lee, & Chang, 2017)。
催化和化学合成:
- 2-AMN在Beta(ITQ-17)沸石的特定多晶形上表现出高选择性的酰化,表明其在选择性化学合成过程中的作用 (Botella, Corma, Navarro, Rey, & Sastre, 2003)。
- 锂盐显著增强了2-甲氧基萘的弗里德尔-克拉夫斯酰化反应,导致高产率的2-乙酰基-6-甲氧基萘,进一步突显了其在化学合成中的重要性,特别是在抗炎药物生产中 (Kobayashi & Komoto, 2000)。
Safety And Hazards
2-Acetyl-6-methoxynaphthalene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
Relevant Papers Several papers have been published on the synthesis and properties of 2-Acetyl-6-methoxynaphthalene. For instance, a paper titled “The regioselective acylation of 2-methoxynaphthalene to 2-acetyl-6 …” discusses the liquid phase acylation of 2-methoxynaphthalene with acetic anhydride over various solid acid catalysts . Another paper titled “Acetylation of 2-Methoxynaphtalene with Acetic anhydride over Zr …” provides further insights into the synthesis of 2-Acetyl-6-methoxynaphthalene .
性质
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWCZBGAIGGTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192278 | |
| Record name | 2-Acetyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-6-methoxynaphthalene | |
CAS RN |
3900-45-6 | |
| Record name | 2-Acetyl-6-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3900-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-6-methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003900456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3900-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methoxy-2-naphthyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-6-METHOXYNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VBH3537C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

